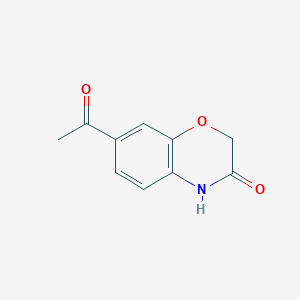

2H-1,4-Benzoxazin-3(4H)-one, 7-acetyl-

Übersicht

Beschreibung

2H-1,4-Benzoxazin-3(4H)-one, 7-acetyl- is a chemical compound that belongs to the benzoxazinone family This compound is known for its unique structure, which includes a benzene ring fused with an oxazine ring The acetyl group at the 7th position adds to its distinct chemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Benzoxazin-3(4H)-one, 7-acetyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminophenol with acetic anhydride, followed by cyclization to form the benzoxazinone ring. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 2H-1,4-Benzoxazin-3(4H)-one, 7-acetyl- may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques ensures the compound is produced at a high scale with consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

2H-1,4-Benzoxazin-3(4H)-one, 7-acetyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the oxazine ring or the acetyl group, leading to different products.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has demonstrated that derivatives of 2H-1,4-benzoxazin-3(4H)-one exhibit significant antimicrobial properties. A study synthesized a series of these compounds and evaluated their antifungal activity against several phytopathogenic fungi. The results indicated that certain derivatives displayed moderate to excellent antifungal activity at concentrations as low as 20 mg/L.

| Compound Name | Concentration (mg/L) | Activity Level |

|---|---|---|

| 2-Ethyl-2H-1,4-benzoxazin-3(4H)-one | 200 | Complete inhibition |

| N-Acetyl derivative | 100 | Complete inhibition against three strains |

| 2-Ethyl-2H-1,4-benzoxazin-3(4H)-one | 20 | Good activity against specific strain |

These findings suggest that 2H-1,4-benzoxazin-3(4H)-one derivatives could serve as effective antifungal agents in agricultural applications, potentially reducing reliance on traditional fungicides .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Benzoxazinones are known to inhibit pro-inflammatory cytokines and may play a role in treating inflammatory diseases. Further studies are required to elucidate the specific mechanisms through which these compounds exert their effects.

Drug Design and Development

Due to its structural characteristics, 2H-1,4-benzoxazin-3(4H)-one, 7-acetyl- is being explored in drug design. Interaction studies have highlighted its potential as a lead compound for developing new therapeutic agents targeting various diseases. Its ability to modulate biological pathways makes it a candidate for further pharmacological exploration.

Cosmetic Applications

The compound's unique properties also lend themselves to cosmetic formulations. Its stability and effectiveness as an active ingredient can enhance skin formulations by providing anti-inflammatory benefits and improving skin hydration. The incorporation of such compounds into cosmetic products is subject to rigorous safety assessments to ensure consumer safety .

Case Studies

- Antifungal Activity Study : A study conducted on the antifungal properties of various benzoxazinone derivatives showed that specific modifications could enhance efficacy against agricultural pathogens. The research highlighted the potential of these compounds as environmentally friendly alternatives to synthetic fungicides .

- Drug Development Research : In drug discovery settings, the structural modifications of benzoxazinones have led to promising candidates in the treatment of inflammatory disorders. Ongoing research aims to optimize these compounds for better therapeutic profiles .

Wirkmechanismus

The mechanism of action of 2H-1,4-Benzoxazin-3(4H)-one, 7-acetyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2H-1,4-Benzoxazin-3(4H)-one: Lacks the acetyl group at the 7th position.

2H-1,4-Benzoxazin-3(4H)-one, 6-methyl-: Has a methyl group instead of an acetyl group.

2H-1,4-Benzoxazin-3(4H)-one, 7-hydroxy-: Contains a hydroxyl group at the 7th position.

Uniqueness

2H-1,4-Benzoxazin-3(4H)-one, 7-acetyl- is unique due to the presence of the acetyl group at the 7th position, which significantly influences its chemical reactivity and biological activity. This modification can enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties.

Biologische Aktivität

2H-1,4-Benzoxazin-3(4H)-one, 7-acetyl- is a heterocyclic compound recognized for its diverse biological activities, particularly in pharmacological research. This compound belongs to the benzoxazine class and has garnered attention due to its potential applications in treating various diseases, including inflammatory conditions and cancer. This article explores the biological activity of this compound, summarizing key findings from recent studies and presenting relevant data in tables.

Chemical Structure and Properties

The chemical structure of 2H-1,4-Benzoxazin-3(4H)-one, 7-acetyl- includes a fused benzene and oxazine ring with an acetyl group attached at the seventh position. This unique arrangement contributes to its distinct reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C9H7NO2 |

| Molecular Weight | 163.16 g/mol |

| CAS Number | 84330-84-7 |

The biological activity of 2H-1,4-Benzoxazin-3(4H)-one, 7-acetyl- is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can modulate enzyme activities involved in inflammatory pathways and may exhibit anticancer properties by inhibiting tumor growth through various mechanisms:

- Anti-inflammatory Effects : The compound has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in response to lipopolysaccharide (LPS) stimulation in microglial cells .

- Anticancer Activity : Research indicates that derivatives of benzoxazinones can induce apoptosis in cancer cells and inhibit cell proliferation.

Antimicrobial Properties

Studies have demonstrated that benzoxazinone derivatives possess significant antimicrobial activities against various pathogens. The antimicrobial efficacy of 2H-1,4-Benzoxazin-3(4H)-one, 7-acetyl- was evaluated using standard assays against bacteria and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Anticonvulsant Activity

In a study evaluating anticonvulsant properties, compounds derived from the benzoxazinone framework were tested using the maximal electroshock test (MES). The results indicated promising anticonvulsant activity with a protective index suggesting safety at therapeutic doses .

Study on Anti-inflammatory Mechanisms

A recent study focused on the anti-inflammatory effects of 2H-1,4-Benzoxazin-3(4H)-one derivatives in BV-2 microglial cells. The study revealed that specific derivatives significantly reduced LPS-induced nitric oxide production and downregulated inflammation-related enzymes such as iNOS and COX-2. Additionally, these compounds activated the Nrf2-HO-1 signaling pathway, which is crucial for cellular defense against oxidative stress .

Cancer Cell Proliferation Inhibition

Another investigation explored the impact of 7-acetyl derivatives on cancer cell lines. The findings indicated that these compounds inhibited cell growth in various cancer types through cell cycle arrest and induction of apoptosis. Specific IC50 values were determined for different cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

Eigenschaften

IUPAC Name |

7-acetyl-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-6(12)7-2-3-8-9(4-7)14-5-10(13)11-8/h2-4H,5H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACFYAUKMPJWHID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)NC(=O)CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30517898 | |

| Record name | 7-Acetyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30517898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84330-84-7 | |

| Record name | 7-Acetyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30517898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.